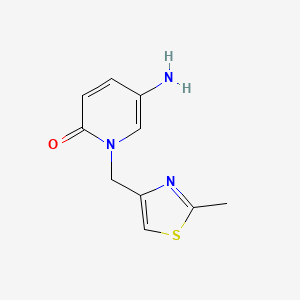
5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one is a heterocyclic compound that features both a pyridine and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one typically involves the reaction of 2-methylthiazole with a suitable pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against multi-drug resistant strains.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another heterocyclic compound with similar antimicrobial properties.
Pyridine derivatives: Compounds like 2-aminopyridine that also exhibit biological activity.
Uniqueness
5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one is unique due to its dual ring structure, which combines the properties of both pyridine and thiazole rings. This structural feature enhances its potential as a versatile scaffold for drug development .
Biological Activity
5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one is a heterocyclic compound that integrates a pyridine ring with a methylthiazole moiety. Its structure features an amino group and a ketone functional group, which are significant for its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating potent antibacterial properties.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
- Neuroprotective Effects : Similar compounds have exhibited neuroprotective properties, suggesting that this compound may offer protective effects against neurodegenerative conditions.
Antimicrobial Studies
In a study examining various synthesized monomeric alkaloids, this compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Activity
Research involving thiazole derivatives has shown that modifications in the molecular structure can enhance anticancer properties. For instance, compounds similar to this compound were found to exhibit cytotoxic effects in various cancer cell lines, with IC50 values lower than established chemotherapeutics like doxorubicin .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several thiazole derivatives, including the target compound. Results indicated that the compound effectively eliminated bacterial colonies within hours of exposure, showcasing its potential as a rapid antimicrobial agent .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The mechanism was linked to apoptosis pathways being activated within the treated cells .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 5-Amino-pyrimidine | Pyrimidine ring with amino group | Antimicrobial activity |
| 2-Methylthiazole | Simple thiazole structure | Antioxidant properties |
| 6-Aminopyridine | Pyridine ring with amino group | Neuroprotective effects |
The combination of both thiazole and pyridine functionalities in this compound may synergize their biological activities, potentially leading to enhanced efficacy compared to its analogs.
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-amino-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C10H11N3OS/c1-7-12-9(6-15-7)5-13-4-8(11)2-3-10(13)14/h2-4,6H,5,11H2,1H3 |
InChI Key |
OWGVRUKQDJURPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2C=C(C=CC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















